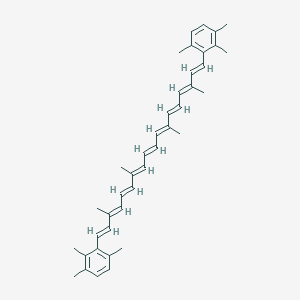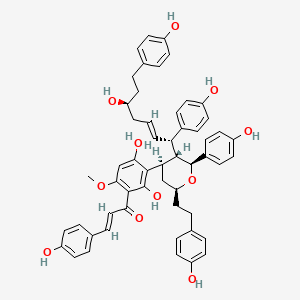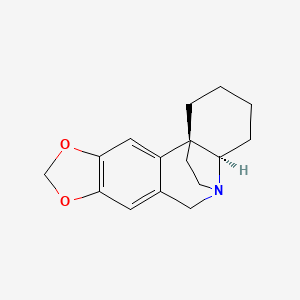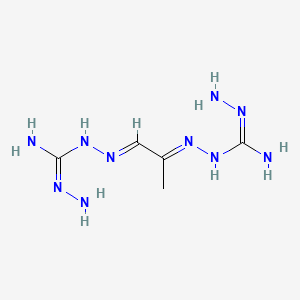
Promothiocin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Promothiocin B is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Absolute Stereochemistry and Solution Conformation
- Study by Yun, B., Fujita, K.-I., Furihata, K., & Seto, H. (2001)
- Promothiocins A and B were isolated from Streptomyces sp. SF2741.
- These compounds are unique 26-membered thiopeptides with various structural components, including valine and dehydroalanine side chains.
- The absolute stereochemistry and solution conformation of promothiocins were investigated using degradation works and molecular modeling experiments.
- It was found that the dehydroalanine side chains are closely related to promoter inducing activity, although they are not essential.
- Read more.
Total Synthesis of Thiopeptide Promothiocin A
- Study by Bagley, M., Bashford, K. E., Hesketh, A., & Moody, C. (2000)
- This research describes the total synthesis of promothiocin A.
- A modified Bohlmann−Rahtz pyridine synthesis was utilized to establish the antibiotic's heterocyclic centerpiece.
- The synthesis involved a dirhodium(II)-catalyzed chemoselective carbenoid N−H insertion reaction and cyclodehydration for oxazole building blocks, and the Hantzsch reaction for thiazoles.
- Macrocyclization strategies were employed, and the dehydroalanine side chain of the natural product was introduced in the last steps.
- Read more.
Broad Spectrum Thiopeptide Recognition Specificity of Streptomyces lividans TipAL Protein
- Study by Chiu, M., Folcher, M., Katoh, T., Puglia, A., Vohradský, J., Yun, B., Seto, H., & Thompson, C. (1999)
- The TipAL protein of Streptomyces lividans recognizes a class of cyclic thiopeptide antibiotics, including promothiocin, with dehydroalanine side chains.
- Promothiocin and other thiopeptides form irreversible complexes with TipAS, a translation product of the tipA gene, by reacting with the second of the two C-terminal cysteine residues.
- The removal of dehydroalanine side chains from these thiopeptides resulted in reduced activity but did not completely inhibit their ability to induce expression of ptipA and the tipA gene.
- This study provides insights into the interaction between thiopeptides like promothiocin and bacterial proteins.
- Read more.
Propiedades
Número CAS |
156737-06-3 |
|---|---|
Nombre del producto |
Promothiocin B |
Fórmula molecular |
C42H43N13O10S2 |
Peso molecular |
954 g/mol |
Nombre IUPAC |
(12S,19S,29S)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-9,12,19,23-tetramethyl-14,21,28,31-tetraoxo-29-propan-2-yl-10,24-dioxa-17,34-dithia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaene-5-carboxamide |
InChI |
InChI=1S/C42H43N13O10S2/c1-15(2)28-38(62)44-12-27-53-30(22(9)64-27)39(63)49-20(7)41-51-25(13-66-41)36(60)48-19(6)40-55-29(21(8)65-40)31-23(42-52-26(14-67-42)37(61)54-28)10-11-24(50-31)35(59)47-18(5)34(58)46-17(4)33(57)45-16(3)32(43)56/h10-11,13-15,19-20,28H,3-5,12H2,1-2,6-9H3,(H2,43,56)(H,44,62)(H,45,57)(H,46,58)(H,47,59)(H,48,60)(H,49,63)(H,54,61)/t19-,20-,28-/m0/s1 |
Clave InChI |
GQPGNOKIVRVCQB-JVAKCPTJSA-N |
SMILES isomérico |
C[C@H]1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)N[C@H](C(=O)NCC5=NC(=C(O5)C)C(=O)N[C@H](C6=NC(=CS6)C(=O)N1)C)C(C)C |
SMILES |
CC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C |
SMILES canónico |
CC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C |
Sinónimos |
promothiocin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




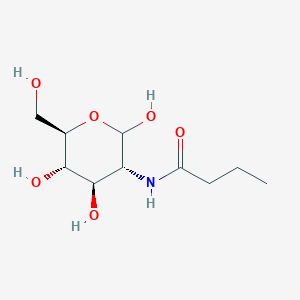


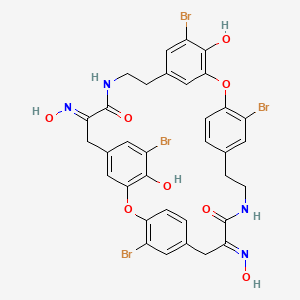
![(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[2-[8-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-cyclohexyl-4-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1244743.png)
![(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1244744.png)
